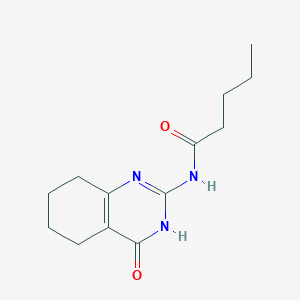

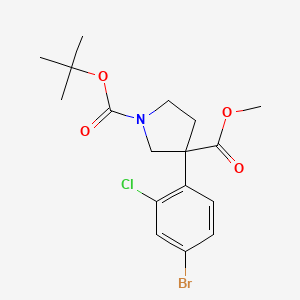

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)pentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinazolinone derivatives involves multi-step reactions, starting from basic precursors like anthranilic acid or amidines. A notable method includes the reaction of N-(quinazolin-4-yl)amidine derivatives with hydroxylamine hydrochloride, leading to cyclization products through an initial ring cleavage followed by ring closure to form N-[2-([1,2,4]oxadiazol-5-yl)phenyl]formamide oximes (Okuda, Muroyama, & Hirota, 2011). Additionally, cyclocondensation of anthranilic acid derived 4-oxo-3,4-dihydroquinazolinyl-2-guanidine with various aldehydes has been employed to prepare 2-amino-4-(het)aryl-4,6-dihydro-1(3)(11)H-[1,3,5]triazino[2,1-b]quinazolin-6-ones, confirming the structures via NMR spectroscopy, including 2D NOESY experiments (Dolzhenko, Dolzhenko, & Chui, 2008).

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Quinazoline derivatives, including N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)pentanamide, have shown a broad spectrum of biological activities, making them significant in medicinal chemistry. These compounds are part of the quinazoline-4(3H)-ones class, which has been synthesized and evaluated for various biological activities. Their applications range from antibacterial agents to potential candidates for combating antibiotic resistance due to their structural versatility and bioactivity. A series of novel quinazolinones has demonstrated antibacterial activity against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The solubility of these compounds remains a challenge in drug development, emphasizing the need for continued research in this area (Tiwary et al., 2016).

Optoelectronic Material Applications

Research has extended into the use of quinazoline derivatives in optoelectronic materials. These compounds have been incorporated into luminescent small molecules and chelate compounds, highlighting their applications in photo- and electroluminescence. Quinazoline and pyrimidine rings contribute to the development of novel optoelectronic materials due to their incorporation into π-extended conjugated systems. This has paved the way for creating materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications (Lipunova et al., 2018).

Biological Activity Applications

Quinazoline alkaloids, including those derived from this compound, have been extensively studied for their significant bioactivities. These compounds, isolated from natural sources or synthesized, exhibit a wide range of biological activities such as antitumor, antibacterial, antifungal, and antiparasitic effects. Quinine and camptothecin are examples of quinoline alkaloids that have led to breakthroughs in antimalarial and anticancer drug development, respectively (Shang et al., 2018).

Propriétés

IUPAC Name |

N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-2-3-8-11(17)15-13-14-10-7-5-4-6-9(10)12(18)16-13/h2-8H2,1H3,(H2,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEGTUDEFQTEHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC2=C(CCCC2)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(4-isobutoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2497351.png)

![ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2497353.png)

![4-[[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B2497359.png)

![6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2497364.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2497367.png)

![N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2497370.png)